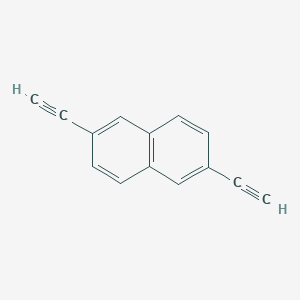

2,6-Diethynylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Diethynylnaphthalene is an organic compound with the molecular formula C14H8 It is a derivative of naphthalene, characterized by the presence of ethynyl groups at the 2 and 6 positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethynylnaphthalene typically involves the ethynylation of naphthalene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where 2,6-dibromonaphthalene reacts with terminal alkynes in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethynylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups, resulting in different naphthalene derivatives.

Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical for reducing ethynyl groups.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the naphthalene ring.

Major Products Formed:

Oxidation: Naphthalene-2,6-dicarboxylic acid.

Reduction: 2,6-Diethyl naphthalene.

Substitution: 2,6-Dihalonaphthalene derivatives.

Scientific Research Applications

2,6-Diethynylnaphthalene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the study of conjugated systems and electronic properties.

Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism by which 2,6-Diethynylnaphthalene exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the ethynyl groups are converted to carboxylic acids through a series of intermediate steps involving free radicals and transition metal catalysts. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that facilitate the oxidation process .

Comparison with Similar Compounds

2,6-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethynyl groups.

2,6-Dihydroxynaphthalene: Contains hydroxyl groups at the 2 and 6 positions.

2,6-Dicarboxynaphthalene: Features carboxylic acid groups at the 2 and 6 positions.

Uniqueness: 2,6-Diethynylnaphthalene is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and materials with specific electronic characteristics .

Biological Activity

2,6-Diethynylnaphthalene (DEN) is a polycyclic aromatic hydrocarbon (PAH) derived from naphthalene. Its unique structure imparts various biological activities, making it a subject of interest in environmental and toxicological research. This article explores the biological activity of this compound, including its metabolism, toxicity, and potential applications.

Chemical Structure and Properties

This compound is characterized by two ethynyl groups attached to the naphthalene backbone at the 2 and 6 positions. This configuration enhances its reactivity and interaction with biological systems.

Metabolism

Research indicates that this compound undergoes metabolic transformations primarily in liver microsomes. Studies have shown that it can be oxidized to form various metabolites, including hydroxylated and carbonyl compounds. For instance, one study identified several metabolites formed through the action of cytochrome P450 enzymes, which play a crucial role in the biotransformation of PAHs .

Toxicity and Biological Effects

The toxicity profile of this compound has been assessed through various studies:

- Acute Toxicity : Research has demonstrated that DEN exhibits significant acute toxicity in aquatic organisms. For example, exposure to DEN resulted in lethal effects on fish species, highlighting its potential as an environmental contaminant .

- Chronic Effects : Long-term exposure studies have indicated that DEN may induce carcinogenic effects due to its structural similarity to other known carcinogens. The compound has been linked to oxidative stress and genotoxicity in cellular models .

- Endocrine Disruption : Some studies suggest that this compound may disrupt endocrine functions by interfering with hormone signaling pathways. This effect raises concerns about its impact on wildlife and human health .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Marine Toxicology : A study conducted on sediment samples from Puget Sound revealed that concentrations of this compound correlated with adverse effects on benthic infauna. The findings emphasized the compound's role as a pollutant affecting marine ecosystems .

- Microbial Metabolism : Research isolated flavobacteria capable of utilizing this compound as a carbon source. These microorganisms demonstrated effective degradation pathways for PAHs, indicating potential bioremediation applications for contaminated environments .

Applications

Despite its toxicity, this compound has potential applications in:

- Polymer Synthesis : It serves as an intermediate in synthesizing high-performance polymers like polyethylene naphthalate (PEN), which is valued for its strength and thermal resistance .

- Environmental Monitoring : Given its persistence and bioaccumulation potential, DEN can be used as a marker for assessing pollution levels in aquatic environments.

Properties

CAS No. |

507276-82-6 |

|---|---|

Molecular Formula |

C14H8 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2,6-diethynylnaphthalene |

InChI |

InChI=1S/C14H8/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h1-2,5-10H |

InChI Key |

DAWMSTQJPPKMKM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=C(C=C2)C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.